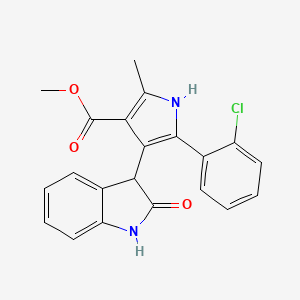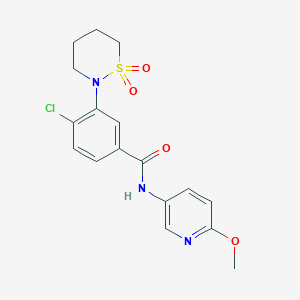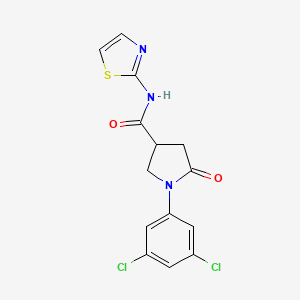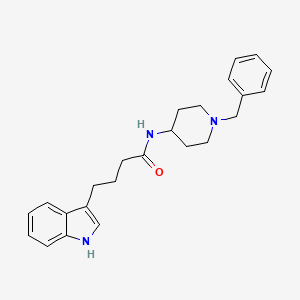![molecular formula C19H20N4O5S B10986439 Methyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-5-ethyl-1,3-thiazole-4-carboxylate](/img/structure/B10986439.png)
Methyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-5-ethyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-5-ethyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazepine core, which is known for its presence in many pharmacologically active molecules, combined with a thiazole ring, adding to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-5-ethyl-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazepine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiazole ring is then introduced via a condensation reaction with a thioamide and an α-halo ketone. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-5-ethyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: Its structural features suggest potential as a probe for studying biological processes, particularly those involving benzodiazepine receptors.
Medicine: The compound’s benzodiazepine core indicates potential pharmacological activity, possibly as an anxiolytic, sedative, or anticonvulsant.
Industry: It could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which Methyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-5-ethyl-1,3-thiazole-4-carboxylate exerts its effects is likely related to its interaction with specific molecular targets, such as benzodiazepine receptors. These receptors are part of the GABAergic system, which plays a crucial role in regulating neuronal excitability. By binding to these receptors, the compound may enhance the inhibitory effects of GABA, leading to its potential anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used primarily as an anticonvulsant.
Thiazole derivatives: Compounds containing the thiazole ring, which are known for their diverse biological activities.
Uniqueness
Methyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-5-ethyl-1,3-thiazole-4-carboxylate is unique due to its combination of a benzodiazepine core with a thiazole ring. This structural feature may confer distinct pharmacological properties, potentially offering advantages over other benzodiazepines or thiazole derivatives in terms of efficacy, selectivity, or safety profile.
Properties
Molecular Formula |
C19H20N4O5S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 2-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoylamino]-5-ethyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O5S/c1-3-13-15(18(27)28-2)23-19(29-13)22-14(24)9-8-12-17(26)20-11-7-5-4-6-10(11)16(25)21-12/h4-7,12H,3,8-9H2,1-2H3,(H,20,26)(H,21,25)(H,22,23,24) |
InChI Key |
JJRNMBODTKXATH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-tert-butyl-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B10986365.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B10986375.png)


![N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10986395.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide](/img/structure/B10986403.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(furan-2-yl)propyl]acetamide](/img/structure/B10986413.png)
![propan-2-yl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B10986414.png)
![Ethyl 2-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10986418.png)
![4-(3-chlorophenyl)-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10986421.png)
![6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-hexanone](/img/structure/B10986430.png)
